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molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

Cat. No. B1214927
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
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Patent
US04039551

Procedure details

A stirred solution of 8-chloro-1-[(aminooxy)methyl]6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (0.02 mole) in dry dimethylformamide (50 ml.) is cooled in an ice bath under nitrogen and treated successively with a 57% mineral oil suspension of sodium hydride (0.84 g,. 0.02 mole) and methyliodide (0.02 mole). The mixture is allowed to come slowly to ambient temperature and stand for 18 hours. It is then concentrated in vacuo. The residue is chromatographed on silica gel with methanol to give 8-chloro-1-[[(methylamino)oxy]methyl]6-phenyl-4H-s-triazolo]4,3-a][1,4]benzodiazepine.
Name
8-chloro-1-[(aminooxy)methyl]6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:11]3C(CON)=NN=[C:10]3[CH2:9][N:8]=[C:7](C3C=CC=CC=3)[C:6]=2[CH:24]=1.[H-].[Na+].CI>CN(C)C=O>[NH:11]1[C:5]2[CH:4]=[CH:3][CH:2]=[CH:24][C:6]=2[CH:7]=[N:8][CH:9]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
8-chloro-1-[(aminooxy)methyl]6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0.02 mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CON)C3=CC=CC=C3)C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.02 mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come slowly to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C=CN=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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